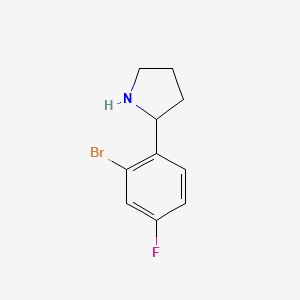

2-(2-Bromo-4-fluorophenyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as one of the most valuable and ubiquitous scaffolds in organic chemistry. researchgate.netnih.gov This structural motif is a cornerstone in the synthesis of a vast array of biologically active molecules, including natural products like alkaloids, vitamins, and hormones, as well as numerous synthetic drugs. researchgate.netresearchgate.netmdpi.com In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine framework stems from several key features. Its non-planar, saturated structure provides a three-dimensional geometry that is crucial for molecular recognition and interaction with biological targets. nih.govresearchgate.net The presence of sp³-hybridized carbon atoms allows for the creation of multiple stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov This complexity is often harnessed by chemists to design potent and selective drug candidates. nih.gov

Furthermore, pyrrolidine and its derivatives, such as proline and prolinol, are widely employed as versatile building blocks, chiral auxiliaries, and organocatalysts in asymmetric synthesis. researchgate.netnih.govresearchgate.net Their ability to promote various chemical transformations in an enantioselective manner has made them indispensable tools in modern synthetic chemistry, facilitating the construction of complex molecular architectures. researchgate.netresearchgate.net

Significance of Halogenated Aryl Moieties in Chemical Scaffolds

The incorporation of halogen atoms—particularly fluorine, chlorine, and bromine—onto aryl (aromatic ring) systems is a powerful and widely used strategy in medicinal chemistry and materials science. researchgate.netdntb.gov.ua Aryl halides are not merely passive components; they actively influence a molecule's physical, chemical, and biological properties. nih.gov

From a synthetic perspective, aryl halides are highly versatile precursors for carbon-carbon and carbon-heteroatom bond formation. They are essential coupling partners in numerous metal-catalyzed cross-coupling reactions, such as Stille and Sonogashira couplings, which are fundamental to the assembly of complex organic molecules. researchgate.netnih.govossila.com

In the context of drug design, halogens are introduced to modulate a compound's biological profile. They can enhance binding affinity to target proteins through specific interactions like halogen bonding, a noncovalent interaction where the halogen acts as a Lewis acid. acs.orgnamiki-s.co.jp Moreover, the introduction of halogens, especially fluorine, can block sites of metabolic oxidation, thereby improving a drug's metabolic stability and pharmacokinetic properties. dntb.gov.uanih.gov The size, electronegativity, and polarizability of the halogen atom can be systematically varied to fine-tune a molecule's potency and selectivity. researchgate.netacs.org

Structural Specificity of 2-(2-Bromo-4-fluorophenyl)pyrrolidine within Heterocyclic Chemistry

The compound This compound is a specific heterocyclic molecule that merges the key features of both the pyrrolidine framework and a halogenated aryl moiety. Its structure consists of a pyrrolidine ring attached at its 2-position to a phenyl ring. This phenyl ring is further substituted with a bromine atom at the 2-position (ortho) and a fluorine atom at the 4-position (para).

This unique arrangement of functional groups imparts specific characteristics to the molecule:

Chiral Center : The attachment of the substituted phenyl group to the 2-position of the pyrrolidine ring creates a chiral center, meaning the compound can exist as different stereoisomers ((R) and (S) enantiomers). nih.gov This is a critical feature for applications in asymmetric synthesis and for developing stereospecific interactions with biological targets.

Orthogonal Halogenation : The phenyl ring possesses two different halogens at electronically and sterically distinct positions.

The ortho-Bromo group is sterically bulky and can influence the conformation of the molecule by restricting rotation around the carbon-carbon bond connecting the two rings. It is also a capable halogen bond donor. researchgate.netacs.org

The para-Fluoro group is small and highly electronegative. It significantly alters the electronic properties of the aromatic ring and can serve as a metabolic blocker or a hydrogen bond acceptor. dntb.gov.ua

The combination of a chiral, three-dimensional pyrrolidine scaffold with a di-halogenated, electronically modulated aromatic ring makes this compound a potentially valuable building block for constructing novel and complex chemical entities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11BrFN | PubChem nih.gov |

| Molecular Weight | 244.10 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1016499-98-1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 nih.gov |

Overview of Current Research Landscape and Identified Research Gaps

The current research landscape for halogenated pyrrolidines as a general class is rich and expansive, with countless studies focusing on their synthesis and application in medicinal chemistry and catalysis. researchgate.netnih.gov The foundational components of this compound—the pyrrolidine ring and halogenated aryl groups—are individually the subjects of intense investigation. nih.govnih.gov

However, a specific search of the scientific literature reveals that the compound This compound itself is not the subject of extensive, dedicated research articles. It is primarily cataloged as a commercially available building block or intermediate for organic synthesis. nih.govnih.gov This indicates that its primary role in the current research landscape is as a starting material for the synthesis of more complex molecules, rather than as an end-product with studied applications.

The principal research gap is the lack of published studies that specifically explore the unique synthetic utility or biological activity of this compound. While the general properties of its constituent parts are well-understood, there is an opportunity for research in the following areas:

Novel Synthetic Methodologies : Development of new, efficient synthetic routes to access this specific compound and its derivatives.

Application in Catalysis : Investigation of its potential as a chiral ligand in asymmetric catalysis, leveraging the fixed stereocenter and the electronic influence of the halogenated ring.

Medicinal Chemistry Exploration : Using this compound as a scaffold to generate libraries of new molecules for screening against various biological targets. The specific combination of ortho-bromo and para-fluoro substituents provides a unique starting point for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

2-(2-bromo-4-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |

InChI Key |

WLIMULATNBCXCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 4 Fluorophenyl Pyrrolidine and Analogues

Strategies for the Construction of the Pyrrolidine (B122466) Core

The formation of the pyrrolidine ring is a fundamental step in the synthesis of 2-(2-bromo-4-fluorophenyl)pyrrolidine. Various strategies have been developed to construct this five-membered nitrogen-containing heterocycle.

Cyclization Approaches for Pyrrolidine Ring Formation

A common and effective method for constructing the pyrrolidine ring is through the cyclization of linear precursors. nih.govmdpi.com These approaches often involve intramolecular reactions of bifunctional molecules. For instance, the reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine can lead to the formation of the pyrrolidine ring. mdpi.com Another approach is the cyclization of 1,4-amino alcohols, which can occur under either acidic or basic conditions. mdpi.comorganic-chemistry.org

[3+2] cycloaddition reactions are also a powerful tool for pyrrolidine synthesis, offering a high degree of stereocontrol. osaka-u.ac.jpresearchgate.net These reactions typically involve the reaction of an azomethine ylide with an alkene or alkyne. osaka-u.ac.jp Additionally, intramolecular cyclization of unsaturated amines, such as through hydroamination or nitrene insertion into C-H bonds, provides another route to the pyrrolidine skeleton. organic-chemistry.orgosaka-u.ac.jp

| Cyclization Strategy | Description | Key Features |

| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with an amine followed by reduction. mdpi.com | Versatile and widely applicable. |

| Amino Alcohol Cyclization | Intramolecular cyclization of a 1,4-amino alcohol. mdpi.comorganic-chemistry.org | Can be performed under acidic or basic conditions. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. osaka-u.ac.jpresearchgate.net | Offers excellent stereoselectivity. |

| Intramolecular Hydroamination | Cyclization of an unsaturated amine. organic-chemistry.orgosaka-u.ac.jp | Can be catalyzed by various metals. |

Amine-Mediated Ring Closures in Lactam Synthesis

Lactams, which are cyclic amides, serve as important precursors to pyrrolidines. wikipedia.org The synthesis of γ-lactams, which can be subsequently reduced to pyrrolidines, is a key strategy. One approach involves the reaction of a γ-keto acid with an amine, followed by intramolecular cyclization. nih.gov Amine-mediated ring closures are also central to the formation of β-lactams, which can be synthesized through the reaction of an imine with a ketene (B1206846) in the Staudinger reaction. google.comnih.gov While not directly forming pyrrolidines, the chemistry of lactam formation is relevant as they are versatile intermediates. nih.gov

Installation and Functionalization of the 2-Aryl Substituent

Attaching the 2-bromo-4-fluorophenyl group to the pyrrolidine ring is a critical step that can be achieved through various modern synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for installing the aryl substituent. researchgate.netrsc.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of 2-arylpyrrolidines, this could involve the reaction of a 2-pyrrolidinylboronic acid or ester with an appropriately substituted aryl halide, or conversely, the coupling of a 2-halopyrrolidine with an arylboronic acid. whiterose.ac.ukwhiterose.ac.uknih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide. wikipedia.orgorgsyn.orgthermofisher.com This reaction is also catalyzed by palladium and is noted for its ability to tolerate a wide variety of functional groups and for the stability of the organostannane reagents. orgsyn.orgthermofisher.comorganic-chemistry.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While this reaction is primarily for the synthesis of alkynes, it can be used to functionalize the phenyl ring of an already formed 2-arylpyrrolidine, for instance, by coupling an alkyne to a bromo-substituted phenyl group. rsc.orgnih.govyoutube.com

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide | Mild conditions, functional group tolerance. nih.gov |

| Stille | Organostannane | Organic Halide | Functional group tolerance, stable reagents. wikipedia.orgorgsyn.org |

| Sonogashira | Terminal Alkyne | Organic Halide | Forms C(sp)-C(sp2) bonds. wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution Routes for Aryl Attachment

Nucleophilic aromatic substitution (SNAr) provides an alternative method for attaching the aryl group. researchgate.netfishersci.co.uklibretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. nih.gov In the context of synthesizing 2-arylpyrrolidines, the pyrrolidine nitrogen could act as the nucleophile, attacking an activated fluoro- or chloro-substituted aromatic ring. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. fishersci.co.uklibretexts.org

Regioselective Halogenation and Fluorination Methodologies on the Phenyl Ring

The introduction of bromine and fluorine atoms onto the phenyl ring at specific positions is crucial for the synthesis of this compound.

Regioselective halogenation of aromatic rings can be achieved using various reagents and conditions. nih.gov N-halosuccinimides, such as N-bromosuccinimide (NBS), are commonly used for the selective bromination of aromatic compounds. mdpi.com The regioselectivity is often directed by the electronic properties of the substituents already present on the ring. The use of certain solvents, like hexafluoroisopropanol (HFIP), can enhance the reactivity and regioselectivity of halogenation reactions with N-halosuccinimides. organic-chemistry.org

Direct fluorination of aromatic rings can be challenging. More commonly, fluorine is introduced using nucleophilic fluorinating agents in a nucleophilic aromatic substitution reaction on an activated aryl precursor, or through methods like the Balz-Schiemann reaction involving diazonium salts. For the target compound, it is more likely that a pre-fluorinated starting material, such as 1-bromo-3-fluorobenzene, would be used in a cross-coupling reaction to install the 4-fluorophenyl group, which is then subsequently brominated at the 2-position.

Bromination Protocols and Reagent Systems (e.g., using hydrobromic acid)

Bromination of the aromatic ring is a critical step in the synthesis of this compound. The position of bromination is directed by the existing fluoro substituent and the pyrrolidine ring (or its precursor).

Hydrobromic Acid-Based Systems:

Hydrobromic acid (HBr) in conjunction with an oxidizing agent is an effective system for the bromination of aromatic compounds. This method avoids the use of elemental bromine, offering handling advantages. A common approach involves the in situ generation of bromine from HBr and an oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO). rsc.org

For instance, in the synthesis of related bromo-fluoroanilines, 4-fluoroaniline (B128567) can be acetylated first to protect the amino group and then brominated. google.com The bromination of the resulting 4-fluoroacetanilide (B1213217) can be achieved using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide. google.com This reaction proceeds at temperatures between 30°C and 60°C. google.com The acetyl protecting group can then be removed to yield the brominated aniline, which can be a precursor for the construction of the pyrrolidine ring.

The reaction mechanism involves the oxidation of bromide ions from HBr to electrophilic bromine (Br₂), which then attacks the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents. In the case of a 4-fluoro-substituted phenyl ring, the fluorine atom is an ortho-, para-director.

| Reagent System | Oxidant | Key Features |

| Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | In situ generation of bromine, avoids handling of liquid bromine, often uses water as a solvent, considered a greener approach. google.comgoogle.com |

| Hydrobromic Acid (HBr) | Dimethyl Sulfoxide (DMSO) | Mild oxidation, high bromide-atom-economy, applicable to a range of substrates including olefins and ketones. rsc.org |

Fluorination Techniques

The introduction of a fluorine atom onto the pyrrolidine ring or the phenyl group of analogues is achieved through various fluorination methods. The choice of technique depends on the substrate and the desired position of the fluorine atom.

For the synthesis of analogues like 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, fluorination can be a key step. nih.gov While direct fluorination of the pyrrolidine ring can be challenging, methods have been developed for various heterocyclic systems. Electrophilic fluorinating agents are commonly employed for this purpose.

Common Electrophilic Fluorinating Reagents:

Selectfluor™ (F-TEDA-BF₄): This reagent is a versatile and relatively safe source of electrophilic fluorine. It has been used for the fluorination of a range of pyrrole (B145914) substrates, although over-oxidation and polymerization can be side reactions for electron-rich pyrroles. researchgate.net

N-Fluoropyridinium Salts: The reactivity of these reagents can be adjusted by changing the substituents on the pyridine (B92270) ring, allowing for fine-tuning of the fluorination power. nih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used electrophilic fluorinating agent in modern organic synthesis.

Metal-mediated fluorination reactions have also emerged as powerful tools, particularly for late-stage fluorination in drug discovery. scispace.com These methods often utilize palladium or copper catalysts to facilitate the C-F bond formation. scispace.com

| Fluorination Technique | Reagent Type | Examples | Key Characteristics |

| Electrophilic Fluorination | N-F Reagents | Selectfluor™, N-Fluoropyridinium salts, NFSI | Provides a source of "F+", suitable for electron-rich substrates. researchgate.netnih.gov |

| Metal-Mediated Fluorination | Transition Metal Catalysts | Palladium complexes, Copper reagents | Enables C-F bond formation on aryl halides, triflates, or through C-H activation. scispace.com |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, stereoselective synthesis is crucial for producing enantiomerically pure compounds. Several strategies are employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution. nih.gov

Chiral Auxiliary and Auxiliary-Free Approaches

Chiral Auxiliary-Based Synthesis:

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

Common chiral auxiliaries include:

Oxazolidinones (Evans auxiliaries): These are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP): These are effective for the asymmetric alkylation of ketones and aldehydes.

Pseudoephedrine: This can be used as a chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org

In the context of 2-arylpyrrolidine synthesis, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center at the 2-position of the pyrrolidine ring during a cyclization or addition reaction.

Auxiliary-Free Approaches:

These methods establish stereochemistry without the temporary incorporation of a chiral auxiliary. This is often achieved through substrate-controlled diastereoselective reactions or by using chiral reagents.

Asymmetric Catalysis in Pyrrolidine Derivatives Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Proline and its derivatives are particularly effective organocatalysts for a variety of transformations, including the synthesis of substituted pyrrolidines. nih.govresearchgate.net Asymmetric cascade reactions catalyzed by cinchona alkaloid-derived bifunctional catalysts have been developed for the synthesis of highly substituted pyrrolidines. rsc.org

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric hydrogenation, allylic alkylation, and cyclization reactions. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation can be a key step in preparing chiral 2-aryl pyrrolidines.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is a classical method where the racemic mixture (e.g., an amine) is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The resolved enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. khanacademy.org The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is widely used for both analytical and preparative scale separations. nih.gov

Kinetic Resolution: In kinetic resolution, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uk

| Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. wikipedia.org | Scalable, well-established technique. | Requires stoichiometric amounts of resolving agent, success is not guaranteed. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. khanacademy.org | Widely applicable, can provide high enantiomeric purity. | Can be expensive for large-scale separations. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. whiterose.ac.uk | Can provide high enantiomeric excess for both product and unreacted starting material. | Maximum theoretical yield for one enantiomer is 50%. |

Protecting Group Strategies for Amine and Other Functionalities in Pyrrolidine Synthesis

Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. neliti.com

Amine Protecting Groups:

The secondary amine of the pyrrolidine ring is nucleophilic and often requires protection during synthetic transformations.

Boc (tert-butoxycarbonyl): This is a very common amine protecting group. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid). neliti.com N-Boc-2-pyrrolidinone is a common starting material for the synthesis of 2-substituted pyrrolidines.

Cbz (benzyloxycarbonyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis. Its orthogonal stability to Boc makes it useful in complex syntheses. neliti.com

Orthogonal Protecting Group Strategy:

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, a molecule could contain a Boc-protected amine and a silyl-protected alcohol. The Boc group can be removed with acid without affecting the silyl (B83357) ether, and the silyl group can be removed with a fluoride (B91410) source without affecting the Boc group. neliti.com This allows for selective manipulation of the different functional groups.

| Protecting Group | Abbreviation | Common Removal Conditions |

| tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) neliti.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) neliti.com |

Chemical Transformations and Reactivity Profiles

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring is a key functional group, acting as a nucleophile and a site for the introduction of various substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring is expected to readily undergo N-alkylation and N-acylation reactions, which are fundamental transformations for secondary amines.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Typically, this is achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. A variety of alkylating agents can be employed, leading to a diverse range of N-substituted pyrrolidines.

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally high-yielding and provide stable amide products. N-acylation can significantly alter the chemical properties of the nitrogen atom, for instance, by reducing its basicity and nucleophilicity due to the electron-withdrawing nature of the acyl group.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-(2-bromo-4-fluorophenyl)pyrrolidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-2-(2-bromo-4-fluorophenyl)pyrrolidine |

Ring Functionalization through Pyrrolidine Nitrogen

The nitrogen atom can also play a crucial role in directing the functionalization of the pyrrolidine ring itself. Through the attachment of a suitable directing group to the nitrogen, it is possible to achieve regioselective C-H activation at other positions on the pyrrolidine ring. For instance, conversion of the secondary amine to a thioamide can direct palladium-catalyzed α-C(sp³)–H arylation. nih.gov This strategy allows for the introduction of aryl groups at the C5 position of the pyrrolidine ring, a transformation that is otherwise challenging to achieve selectively. nih.gov

Reactivity of the Aryl Halides (Bromine and Fluorine)

The 2-bromo-4-fluorophenyl group is a versatile platform for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The differential reactivity of the bromine and fluorine substituents allows for selective functionalization.

Advanced Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-(2-Bromo-4-fluorophenyl)pyrrolidine, the significantly different reactivities of the C-Br and C-F bonds are a key consideration. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. nih.gov Consequently, the C-Br bond is the primary site for cross-coupling, allowing for selective functionalization while leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent. For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-Br bond to introduce a new aryl or vinyl substituent. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This is a method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand would lead to the substitution of the bromine atom, yielding an N-aryl derivative. nih.govnih.gov

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is anticipated that the bromine atom would be selectively replaced by an alkynyl group under Sonogashira conditions. researchgate.netorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 2-(2-Aryl-4-fluorophenyl)pyrrolidine |

| Buchwald-Hartwig | Amine | 2-(2-Amino-4-fluorophenyl)pyrrolidine |

| Sonogashira | Terminal alkyne | 2-(2-Alkynyl-4-fluorophenyl)pyrrolidine |

Nucleophilic Displacement Reactions of Aryl Halides

Nucleophilic aromatic substitution (SNA) is another important class of reactions for aryl halides. wikipedia.orgpressbooks.pub In this reaction, a nucleophile displaces a halide on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comacsgcipr.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Interestingly, in the context of SNA, the reactivity order of halogens can be the reverse of that seen in cross-coupling reactions, with fluorine often being more reactive than bromine. masterorganicchemistry.comyoutube.com This is because the highly electronegative fluorine atom strongly stabilizes the carbanionic intermediate through its inductive effect, which is the rate-determining step of the reaction. youtube.com Therefore, depending on the reaction conditions and the nucleophile used, it may be possible to achieve nucleophilic substitution at either the C-F or C-Br position, or even disubstitution. The presence of other activating groups on the ring would further influence the regioselectivity of the reaction.

Directed C-H Functionalization Adjacent to Halogen Substituents

Directed C-H functionalization is a powerful strategy for the regioselective introduction of functional groups onto an aromatic ring. acs.org This is typically achieved by using a directing group that coordinates to a transition metal catalyst and brings it into proximity with a specific C-H bond. organic-chemistry.orgbaranlab.org In the case of this compound, both the pyrrolidine ring and the halogen atoms could potentially act as directing groups.

The pyrrolidine nitrogen, after appropriate modification (e.g., formation of an amide or another coordinating group), could direct ortho-functionalization on the phenyl ring. Furthermore, the halogen atoms themselves can influence the site of metalation. Fluorine, in particular, is known to be a modest directing group for ortho-lithiation. unblog.fr This could enable the introduction of an electrophile at the C3 position of the phenyl ring. The interplay between the directing effects of the pyrrolidine moiety and the two different halogens would determine the ultimate regiochemical outcome of such transformations.

Stereochemical Stability and Epimerization Studies of the Pyrrolidine Ring

The stereochemical integrity of the chiral center at the C2 position of the pyrrolidine ring is a critical factor in the application of this compound, particularly in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. The stability of this center is influenced by the conformational preferences of the pyrrolidine ring and the electronic effects of its substituents.

Research on substituted pyrrolidines indicates that the five-membered ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. For 2-arylpyrrolidines, the ring can adopt conformations that place the aryl substituent in either a pseudo-axial or pseudo-equatorial position to minimize steric strain. Computational studies on 2-arylpyrrolidines have shown that two main conformational families can coexist in solution, differing in the orientation of the flap of the envelope relative to the phenyl substituent. acs.org

The presence of a fluorine atom on the phenyl ring, as in this compound, can significantly influence the conformational equilibrium and stereochemical stability. Quantum-chemical analyses of fluorinated pyrrolidines have demonstrated that stereoelectronic effects, such as the anomeric effect, play a crucial role in determining the most stable conformers. beilstein-journals.orgnih.gov The anomeric effect involves the delocalization of electron density from the nitrogen lone pair to the antibonding orbital of an adjacent C-F bond, which can impart a strong conformational bias. beilstein-journals.orgnih.gov While these studies were conducted on pyrrolidines with fluorine directly on the heterocyclic ring, it is plausible that the fluorine on the phenyl group in this compound could have long-range electronic effects that influence the conformational preferences of the pyrrolidine ring.

Epimerization at the C2 position would involve the inversion of the stereocenter, leading to a mixture of enantiomers or diastereomers. This process is often catalyzed by acid or base and proceeds through a deprotonation-reprotonation mechanism at the chiral carbon. The presence of the aryl group can stabilize an adjacent carbanion or carbocation intermediate, potentially facilitating epimerization under certain conditions. For instance, palladium-catalyzed reactions involving 2-phenylpyrrolidine (B85683) have been reported to cause racemization, possibly due to the presence of an acidic α-proton. ntnu.no

While specific epimerization studies on this compound are not extensively documented, the general mechanisms of epimerization in similar systems suggest that conditions promoting the formation of an intermediate with a planar or rapidly inverting geometry at the C2 carbon could lead to a loss of stereochemical purity. nih.gov

Table 1: Factors Influencing Stereochemical Stability of 2-Arylpyrrolidines

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Conformational Puckering | The pyrrolidine ring exists in non-planar envelope or twist conformations to minimize steric and torsional strain. nih.gov | The 2-(2-bromo-4-fluorophenyl) group will likely adopt a pseudo-equatorial position to minimize steric hindrance. |

| Anomeric Effect | Electron delocalization from the nitrogen lone pair to an adjacent antibonding orbital (e.g., σ*C-F) can stabilize certain conformations. beilstein-journals.orgnih.gov | Although the fluorine is on the phenyl ring, it may exert long-range electronic effects influencing ring conformation. |

| Acid/Base Catalysis | Presence of acids or bases can facilitate deprotonation-reprotonation at the C2 position, leading to epimerization. nih.gov | The compound may be susceptible to epimerization under acidic or basic conditions used in synthesis or catalysis. |

| Transition Metal Catalysis | Certain transition metals, like palladium, can promote racemization at the C2 position in 2-arylpyrrolidines. ntnu.no | Care should be taken during palladium-catalyzed cross-coupling reactions to avoid loss of stereochemical integrity. |

Computational and Theoretical Investigations of 2 2 Bromo 4 Fluorophenyl Pyrrolidine

Molecular Docking and Theoretical Interaction Studies

Computational Assessment of Conceptual Binding Modes for Scaffolds

Molecular docking and molecular dynamics simulations are primary computational techniques used to predict and analyze the binding modes of a ligand, such as 2-(2-Bromo-4-fluorophenyl)pyrrolidine, within the active site of a biological target. These methods model the interactions between the small molecule and the protein, predicting the most likely and energetically favorable binding poses.

Molecular docking studies for scaffolds related to this compound often reveal key interactions that contribute to binding affinity. For instance, the pyrrolidine (B122466) ring, a common motif in pharmacologically active compounds, can participate in various non-covalent interactions. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket.

The substituted phenyl ring of this compound is also crucial for its binding characteristics. The bromine and fluorine atoms, being electron-withdrawing and capable of forming halogen bonds, can significantly influence the binding orientation and affinity. Molecular docking simulations of similar bromo- and fluoro-substituted compounds have demonstrated that these halogens can interact with backbone carbonyls or specific amino acid residues like serine and tyrosine.

A hypothetical binding mode assessment for this compound could involve docking it into the active site of a relevant enzyme, for example, a kinase or a protease. The results of such a simulation would likely highlight several key interactions.

Table 1: Predicted Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue(s) |

| Pyrrolidine N-H | Hydrogen Bond | Asp, Glu |

| Pyrrolidine Ring | Hydrophobic Interaction | Leu, Val, Ile |

| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp |

| Bromine Atom | Halogen Bond | Backbone Carbonyl Oxygen |

| Fluorine Atom | Hydrogen Bond / Halogen Bond | Ser, Thr, Asn |

Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time. These simulations can reveal how the flexibility of both the ligand and the protein affects the binding mode and can help in calculating a more accurate binding free energy.

Structure-Activity Relationship (SAR) Derivations via Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

For a series of analogs of this compound, a 2D-QSAR or 3D-QSAR study could be performed to understand the impact of different substituents on their biological activity. The descriptors used in such a study would include electronic, steric, and hydrophobic parameters.

Based on general principles from QSAR studies of related compounds, certain relationships can be hypothesized:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The electron-withdrawing nature of the bromine and fluorine atoms in this compound likely influences its electronic properties, such as its dipole moment and ability to interact with polar residues. QSAR models often show that the activity of such compounds is sensitive to the electrostatic potential of the phenyl ring.

The Pyrrolidine Moiety: Modifications to the pyrrolidine ring, such as substitution on the nitrogen or the carbon atoms, would be expected to significantly impact activity. For example, N-alkylation could alter the steric bulk and hydrogen bonding capacity, which would be reflected in the QSAR model.

Stereochemistry: The stereochemistry of the pyrrolidinyl-phenyl connection is a crucial factor. Different enantiomers or diastereomers can exhibit vastly different biological activities due to their distinct three-dimensional arrangements, which dictate how they fit into a chiral binding site.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Analogs

| Structural Modification | Predicted Effect on Activity | Rationale |

| Removal of Bromine | Decrease | Loss of potential halogen bonding and hydrophobic interactions. |

| Removal of Fluorine | Variable | May increase or decrease activity depending on the specific interactions at that position. |

| N-Methylation of Pyrrolidine | Decrease | Steric hindrance and loss of N-H hydrogen bond donor capability. |

| Hydroxylation of Pyrrolidine Ring | Increase/Decrease | Introduction of a hydrogen bond donor/acceptor could be favorable or unfavorable depending on the binding site environment. |

These hypothetical SAR derivations, derived from computational models, would require experimental validation but are invaluable for prioritizing the synthesis of new analogs with potentially improved activity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions can aid in the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated with good accuracy using DFT methods. nih.gov The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard (like TMS), provide a predicted spectrum. For this compound, DFT calculations would predict distinct signals for the protons and carbons of the pyrrolidine and the substituted phenyl rings.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which can then be compared to an experimental IR spectrum to confirm the presence of specific functional groups. For this compound, characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and C-Br/C-F stretching would be predicted.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in predicting the molecular weight and the fragmentation patterns. The molecular ion peak ([M]⁺) would be predicted based on the isotopic masses of the constituent atoms. Fragmentation can be rationalized by analyzing the bond strengths and the stability of potential fragment ions, which can be calculated using quantum chemical methods.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons: δ 7.0-7.5 ppm; Pyrrolidine protons: δ 1.5-4.0 ppm (with distinct signals for CH and CH₂ groups); N-H proton: broad signal, δ 1.5-3.0 ppm. |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm (including carbons attached to Br and F); Pyrrolidine carbons: δ 25-60 ppm. |

| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-2960 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-F stretch: ~1100-1250 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z ~243/245 (due to bromine isotopes ⁷⁹Br and ⁸¹Br). Key fragments from cleavage of the pyrrolidine ring or loss of Br. |

These computationally predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound.

Application As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor for Complex Heterocyclic Systems

The pyrrolidine (B122466) ring is a fundamental scaffold found in numerous bioactive natural products and pharmaceuticals. researchgate.netnih.gov As a substituted derivative, 2-(2-Bromo-4-fluorophenyl)pyrrolidine serves as an excellent starting point for the synthesis of elaborate heterocyclic structures. The inherent functionalities of the molecule—the reactive secondary amine and the electronically distinct positions on the phenyl ring—allow for stepwise and controlled modifications.

The pyrrolidine moiety within this compound can be readily functionalized to generate a diverse array of new derivatives. The secondary amine is a key reaction handle for N-alkylation, N-acylation, and N-arylation reactions, allowing for the introduction of various substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity.

Furthermore, the 2-bromo-4-fluorophenyl group offers additional opportunities for derivatization. The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, effectively replacing the bromine with a wide range of functional groups. This dual reactivity makes the compound a powerful precursor for novel pyrrolidine-based structures intended for medicinal chemistry and materials science. smolecule.com

Table 1: Potential Derivatization Reactions

| Reaction Site | Type of Reaction | Reagents/Catalysts | Potential New Functional Group |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides, Base | N-Alkyl chains, rings |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | Amides, Carbamates |

| Phenyl Ring (at Br) | Suzuki Coupling | Boronic acids, Pd catalyst | Aryl, Heteroaryl groups |

The strategic placement of functional groups in this compound makes it a candidate for constructing complex polycyclic systems. Fused heterocyclic systems, such as pyrrolo[2,1-c] organic-chemistry.orgnih.govbenzodiazepines (PBDs), are a class of potent antitumor agents whose synthesis often relies on pyrrolidine-based precursors. nih.gov While direct synthesis from this specific bromo-fluoro derivative is not widely documented, its structure is analogous to intermediates used in established synthetic routes. For instance, intramolecular cyclization strategies could potentially be employed by first modifying the pyrrolidine nitrogen and then forming a new ring that fuses to the existing pyrrolidine or phenyl ring.

Similarly, the creation of bridged bicyclic structures, which are characterized by two bridgehead atoms connected by at least three atomic paths, represents a significant challenge in organic synthesis. masterorganicchemistry.com The rigid framework of this compound could serve as a starting point for multi-step sequences aimed at building these intricate three-dimensional architectures, which are of interest in drug design for their conformational rigidity.

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical aspect of drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. Chiral pyrrolidines are among the most important building blocks in asymmetric synthesis, used to construct enantiomerically pure pharmaceuticals and natural products. When prepared in an enantiomerically pure form, such as (S)- or (R)-2-(2-Bromo-4-fluorophenyl)pyrrolidine, the compound allows for the transfer of its stereochemical information to new, larger molecules.

The pyrrolidine scaffold plays a crucial role as a building block in organic synthesis and is a defining feature in the structure of many ligands. unibo.it The synthesis of complex chiral molecules often involves the use of such building blocks to ensure the final product has the correct three-dimensional arrangement. rsc.org For example, analogs like (2S)-2-(4-bromophenyl)pyrrolidine serve as valuable intermediates for creating diverse libraries of potential drug candidates, such as cholesterol absorption inhibitors. smolecule.com The bromo- and fluoro-substituents on the phenyl ring of the target compound can modulate interactions with biological targets, making it a valuable component for structure-activity relationship (SAR) studies.

Role in the Design and Synthesis of Advanced Ligands and Catalysts

The pyrrolidine ring is a privileged scaffold in the field of asymmetric catalysis, forming the core of many successful organocatalysts and ligands for transition metals. unibo.it Proline and its derivatives are well-known to catalyze a variety of asymmetric reactions. The this compound framework can be incorporated into more complex ligand structures designed to coordinate with metal centers.

The nitrogen atom of the pyrrolidine can act as a Lewis base to bind to a metal, while the phenyl group can be further functionalized to introduce other coordinating atoms, such as phosphorus or sulfur. This leads to the creation of bidentate or polydentate ligands. For instance, ferrocene-based ligands incorporating a pyrrolidinyl motif have been successfully used in highly enantioselective rhodium-catalyzed hydrogenation reactions. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereocontrol in chemical transformations. nih.gov The specific electronic effects of the bromine and fluorine atoms in this compound can influence the efficacy and selectivity of the resulting catalyst.

Table 2: Examples of Pyrrolidine-Based Ligand Types

| Ligand Class | Description | Potential Application |

|---|---|---|

| Organocatalysts | Small organic molecules that accelerate reactions. | Asymmetric aldol (B89426) and Michael reactions. unibo.it |

| P,N-Ligands | Contain both phosphorus and nitrogen donor atoms. | Asymmetric hydrogenation, cross-coupling. nih.gov |

Scaffold for Combinatorial Library Generation Methodologies

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating a large number of diverse compounds for biological screening. The strategy involves a core molecular scaffold to which various building blocks are systematically added. This compound is an ideal scaffold for such purposes due to its multiple points of diversification.

Encoded library technology, for instance, has been used to prepare and screen vast libraries of pyrrolidine derivatives for enzyme inhibitory activity. nih.govresearchgate.net In a typical approach, the pyrrolidine core would be attached to a solid support. The pyrrolidine nitrogen can be acylated with a variety of carboxylic acids, while the bromo-phenyl group can undergo a range of cross-coupling reactions with different building blocks. This two-dimensional diversification strategy can generate thousands or millions of unique compounds from a single scaffold. The fluorine atom can also serve as a useful spectroscopic probe (via ¹⁹F NMR) for monitoring reactions or studying binding interactions. This approach significantly accelerates the identification of lead compounds by efficiently exploring a large chemical space. nih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine |

| (R)-2-(2-Bromo-4-fluorophenyl)pyrrolidine |

| (2S)-2-(4-bromophenyl)pyrrolidine |

| Proline |

| BINAP |

| DuPhos |

| Josiphos |

| Ferriphos |

| (S)-metolachlor |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. For a molecule like 2-(2-Bromo-4-fluorophenyl)pyrrolidine, future efforts will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. Key areas of research will include:

Catalytic Asymmetric Synthesis: Moving beyond classical resolutions, the development of novel catalytic asymmetric methods for the direct synthesis of the enantiomerically pure pyrrolidine (B122466) ring is a primary goal. This could involve transition-metal catalysis or organocatalysis to establish the crucial C-N and C-C bonds with high stereocontrol, thus avoiding the need for chiral auxiliaries or resolving agents.

Biocatalysis: The use of enzymes, such as imine reductases or transaminases, offers a highly selective and sustainable approach to producing chiral amines and their precursors. Research into enzymes capable of acting on precursors of this compound could provide a direct and highly efficient route to the desired enantiomer under mild, aqueous conditions.

C-H Activation/Functionalization: A forward-looking approach would involve the direct functionalization of simpler, unactivated precursors. For instance, methods that allow for the direct C-H arylation of N-protected pyrrolidine with a suitable bromo-fluorobenzene derivative would significantly shorten the synthetic sequence, reducing waste and improving atom economy.

Exploration of Underutilized Reactivity Modes and Mechanistic Pathways

The this compound scaffold contains multiple reactive sites, including the secondary amine of the pyrrolidine ring and the bromo- and fluoro-substituted aromatic ring. While the bromine atom is a well-established handle for cross-coupling reactions, its full reactive potential, especially in concert with the other functional groups, remains to be explored.

Future research will likely delve into:

Advanced Cross-Coupling Reactions: Investigating a broader array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions to introduce diverse functionalities at the bromine position. This includes exploring less common coupling partners and developing protocols that are tolerant of the pyrrolidine N-H bond without the need for protecting groups.

Photoredox and Electrochemical Methods: These modern synthetic techniques operate under mild conditions and can enable unique transformations that are often difficult to achieve with traditional thermal methods. Exploring the reactivity of this compound under photoredox or electrochemical conditions could unlock novel reaction pathways, such as radical-based functionalizations.

Mechanistic Elucidation: A detailed mechanistic understanding of key transformations is crucial for reaction optimization and the rational design of improved catalysts and conditions. Future studies may employ kinetic analysis, isotopic labeling, and computational chemistry to unravel the intricate mechanistic details of reactions involving this scaffold, leading to more robust and efficient synthetic protocols.

Advanced Computational Modeling for Predictive Property Analysis and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. For this compound and its derivatives, in silico methods can offer significant insights.

Key areas for future computational research include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict a range of properties, including conformational preferences, electronic structure, and spectroscopic signatures (NMR, IR). This information is invaluable for understanding the molecule's intrinsic behavior and for confirming experimental observations.

Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, helping to predict the most likely mechanistic pathways and to understand the origins of stereoselectivity. This predictive power can significantly reduce the amount of empirical screening required to find optimal reaction conditions.

Virtual Screening and Drug Design: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to specific biological targets. This allows for the rational design of new compounds with potentially enhanced biological activity, guiding synthetic efforts toward the most promising candidates. smolecule.com

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more efficient and targeted approach to developing new applications for this versatile scaffold.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic routes from traditional batch processes to automated and continuous flow platforms represents a major step forward in chemical manufacturing. nih.govresearchgate.net These technologies offer enhanced control, safety, and scalability.

Future directions in this area for this compound include:

Flow Chemistry Development: Converting key synthetic steps, or the entire synthetic sequence, to a continuous flow process. nih.govresearchgate.net Flow chemistry's superior heat and mass transfer, precise control over reaction time and temperature, and ability to safely handle reactive intermediates make it an ideal platform for optimizing the synthesis of this compound. nih.govresearchgate.net This can lead to higher yields, improved purity, and a more reproducible process.

Automated Synthesis Platforms: Employing automated synthesizers can accelerate the exploration of the chemical space around the this compound core. chemrxiv.orgnih.gov By automating the processes of reaction setup, purification, and analysis, researchers can rapidly generate libraries of derivatives for screening in drug discovery or materials science applications. chemrxiv.org

Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., in-line IR, NMR, or HPLC) into flow and automated systems allows for continuous monitoring of reaction progress and product quality. This data-rich approach enables rapid optimization and ensures the consistency and robustness of the manufacturing process.

The adoption of these advanced manufacturing technologies will be crucial for producing this compound and its derivatives on a larger scale, with greater efficiency and control than ever before. researchgate.net

Q & A

Q. What are the key experimental design considerations for synthesizing 2-(2-Bromo-4-fluorophenyl)pyrrolidine?

Methodological Answer: The synthesis of this compound requires a systematic approach to minimize trial-and-error methods. Utilize statistical design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example:

- Factorial Design : Optimize variables like bromination efficiency and pyrrolidine coupling kinetics using 2<sup>k</sup> factorial experiments to assess interactions between factors .

- Quantum Chemical Calculations : Pre-screen reaction pathways using density functional theory (DFT) to predict activation barriers and select optimal intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to quantify purity (>97% by area normalization) .

- Spectroscopy : Confirm substituent positions via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., distinguishing fluorophenyl protons from pyrrolidine ring protons) and FT-IR for functional group validation .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> at m/z ~256) .

Q. What safety protocols are recommended for handling halogenated pyrrolidine derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure, as halogenated aromatics may exhibit uncharacterized toxicity .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation, especially for brominated compounds prone to radical formation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for bromo-fluorophenyl intermediates?

Methodological Answer:

- Reaction Path Search : Apply nudged elastic band (NEB) calculations to map energy landscapes for competing pathways (e.g., electrophilic substitution vs. radical bromination) .

- Kinetic Isotope Effects (KIE) : Simulate deuterated analogs to distinguish between concerted and stepwise mechanisms in fluorophenyl ring functionalization .

Q. What strategies optimize enantioselective synthesis of pyrrolidine derivatives with bromo/fluoro substituents?

Methodological Answer:

Q. How do electronic effects of bromo/fluoro substituents influence biological activity in related compounds?

Methodological Answer:

- QSAR Modeling : Correlate Hammett σ values (Br: +0.23, F: +0.34) with bioactivity metrics (e.g., IC50) for analogs like 4-(4-Bromo-2-fluorophenyl)piperidine .

- Metabolic Stability Assays : Compare microsomal half-life (t1/2) of fluorinated vs. chlorinated analogs to assess CYP450-mediated oxidation resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.